Cas no 26595-53-9 (Benzenamine, 2,6-dibromo-4-(methylsulfonyl)-)

Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- structure
26595-53-9 structure
Product Name:Benzenamine, 2,6-dibromo-4-(methylsulfonyl)-
CAS No:26595-53-9
MF:C7H7Br2NO2S
MW:329.008979082108
CID:238347
PubChem ID:19774003
Update Time:2025-04-24

Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,6-dibromo-4-(methylsulfonyl)-
    • 2,6-dibromo-4-methylsulfonylaniline
    • AKOS027385741
    • SCHEMBL9350559
    • FS-6112
    • 2,6-Dibromo-4-(methanesulfonyl)aniline
    • DTXSID10599778
    • 26595-53-9
    • 2,6-Dibromo-4-(methylsulfonyl)aniline
    • MDL: MFCD09800838
    • Inchi: 1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
    • InChI Key: CNSTWVXFFAFKFG-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)S(C)(=O)=O)Br)N

Computed Properties

  • Exact Mass: 326.85641
  • Monoisotopic Mass: 326.85642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • PSA: 60.16

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Additional information on Benzenamine, 2,6-dibromo-4-(methylsulfonyl)-

Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- (CAS No. 26595-53-9): A Comprehensive Overview

Benzenamine, 2,6-dibromo-4-(methylsulfonyl)-, identified by its CAS number 26595-53-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of arylamines, characterized by its brominated and sulfonylated aromatic ring structure. The presence of multiple substituents makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The structural motif of Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- consists of a benzene ring substituted with two bromine atoms at the 2- and 6-positions and a methylsulfonyl group at the 4-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for medicinal chemists. The bromine atoms enhance the electrophilicity of the aromatic ring, facilitating further functionalization, while the methylsulfonyl group introduces a polar moiety that can influence both solubility and binding interactions.

In recent years, there has been a growing interest in arylamine derivatives as potential candidates for treating various diseases, including cancer and inflammatory disorders. The brominated and sulfonylated arylamines have shown promise in modulating enzyme activity and inhibiting signal transduction pathways. For instance, studies have demonstrated that compounds with similar structural features can interact with target proteins, leading to altered cellular functions. Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- is being explored as a precursor in the synthesis of kinase inhibitors and other small-molecule drugs that target aberrant signaling pathways in disease states.

The synthesis of Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- involves multi-step organic transformations that require precise control over reaction conditions. Typically, the process begins with the bromination of an appropriate benzene derivative followed by sulfonylation at the desired position. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high regioselectivity and yield. These methods are crucial for producing pure samples suitable for downstream applications in drug discovery.

The chemical properties of Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- make it a valuable building block for medicinal chemistry. Its ability to undergo further functionalization allows for the creation of libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques have been utilized to identify novel analogs with enhanced potency and selectivity. Such approaches are integral to modern drug discovery pipelines, where rapid identification of lead compounds is essential for accelerating therapeutic development.

In addition to its pharmaceutical applications, Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- has found utility in materials science. The presence of bromine and sulfonyl groups enhances its reactivity with various functional materials, making it a candidate for developing advanced polymers and coatings. These materials can exhibit improved mechanical properties or unique electronic characteristics due to the incorporation of arylamine moieties.

The toxicological profile of Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- is an important consideration in its application. While preliminary studies suggest that it exhibits moderate toxicity at high concentrations, its use in controlled laboratory settings is generally safe when proper handling protocols are followed. Further research is ongoing to fully characterize its safety profile and potential long-term effects.

The future directions for research on Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- include exploring its role in personalized medicine. By understanding how this compound interacts with individual genetic profiles, researchers can develop targeted therapies that are more effective for specific patient populations. Additionally, computational modeling techniques are being employed to predict new synthetic pathways and optimize existing ones.

In conclusion, Benzenamine, 2,6-dibromo-4-(methylsulfonyl)- (CAS No. 26595-53-9) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new uses for this compound, its importance in addressing global health challenges is likely to grow.

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